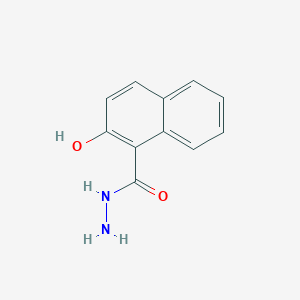

2-hydroxy-1-naphthohydrazide

描述

The exact mass of the compound 2-Hydroxynaphthalene-1-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxynaphthalene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOTZUQUEPHOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289961 | |

| Record name | 2-hydroxynaphthalene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-26-2 | |

| Record name | NSC65883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxynaphthalene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparative Methodologies of 2 Hydroxy 1 Naphthohydrazide

Classical Synthetic Approaches

The most conventional and widely documented method for synthesizing aromatic hydrazides is the hydrazinolysis of corresponding esters. This approach is a staple in organic synthesis due to its reliability and straightforward execution.

The classical synthesis of 2-hydroxy-1-naphthohydrazide involves a two-step process starting from 2-hydroxy-1-naphthoic acid. First, the carboxylic acid is converted into an ester, typically a methyl or ethyl ester, through Fischer esterification with the respective alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

The second and key step is the hydrazinolysis of the resulting 2-hydroxy-1-naphthoate ester. mdpi.comjaptronline.com This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303), which acts as the nucleophile. acs.org Ethanol (B145695) is a commonly used solvent for this transformation, and the reaction mixture is typically heated under reflux for several hours to ensure complete conversion. nih.govgoogle.com The desired this compound product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. acs.org

The underlying mechanism for the hydrazinolysis of an ester is a nucleophilic acyl substitution. nih.gov This process occurs in two main stages:

Nucleophilic Addition: The hydrazine molecule, with its highly nucleophilic terminal nitrogen atom, attacks the electrophilic carbonyl carbon of the ester. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. nih.govosti.gov

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the alkoxy group (e.g., methoxy (B1213986) or ethoxy) is expelled as the leaving group, resulting in the formation of the stable hydrazide. nih.govosti.gov

| Parameter | Condition | Source(s) |

| Starting Material | Methyl or Ethyl 2-hydroxy-1-naphthoate | mdpi.comjaptronline.com |

| Reagent | Hydrazine Hydrate | nih.gov |

| Solvent | Ethanol or Methanol (B129727) | acs.orgnih.gov |

| Temperature | Reflux (75-80 °C) | nih.gov |

| Duration | 2 to 8 hours | nih.govgoogle.com |

| Work-up | Cooling, filtration, and recrystallization | acs.org |

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental footprint, advanced synthetic strategies have been developed. These include the use of more reactive starting materials and the optimization of process conditions for large-scale production.

To circumvent issues such as slow reaction times or the need for high temperatures, the parent carboxylic acid (2-hydroxy-1-naphthoic acid) can be converted into a more reactive "activated" intermediate before reaction with hydrazine. This general methodology involves creating a better leaving group on the acyl carbon, facilitating the nucleophilic attack by hydrazine. mdpi.com

One common activation strategy is the formation of an activated amide or ester. For example, reacting the carboxylic acid with a coupling agent like a carbodiimide (B86325) in the presence of N-hydroxysuccinimide (NHS) would yield a highly reactive NHS ester. This intermediate readily undergoes nucleophilic substitution with hydrazine at milder conditions, often at room temperature, to produce the final hydrazide in high yield and purity.

For the large-scale production of hydrazides, several process optimizations are considered to enhance efficiency, safety, and cost-effectiveness.

Solvent-Free Synthesis: A patented industrial method for hydrazide production involves reacting an ester directly with hydrazine hydrate without any additional solvent. The process utilizes reactive fractionation or rectification, where the alcohol byproduct (e.g., methanol or ethanol) is continuously removed from the reaction mixture. This shifts the equilibrium towards the product, driving the reaction to completion and resulting in high yields (over 90%) at a ton-level scale. This approach improves the effective volume of the reactor and simplifies product isolation. nih.gov

Continuous Flow Chemistry: Continuous flow processes offer a scalable and efficient alternative to traditional batch synthesis. acs.org In a typical setup, streams of the starting materials (the corresponding carboxylic acid in an alcohol with an acid catalyst, and a separate stream of hydrazine hydrate) are pumped and mixed, then passed through a heated reactor coil. acs.org This method allows for precise control over reaction parameters like temperature and residence time, leading to high yields (65-91%) and significant output. For example, a large-scale synthesis of a dihydrazide using this method produced 200 grams over a 9-hour period. acs.org

Green Chemistry Approaches: Modern synthetic optimizations focus on environmentally benign methods. The use of a recyclable organocatalyst like L-proline with solvent-free mechanical grinding has been shown to be effective for preparing hydrazide derivatives. This technique offers benefits such as short reaction times, high yields, and reduced waste. mdpi.com Microwave-assisted synthesis is another green approach that can significantly reduce reaction times from hours to minutes and improve yields. japtronline.com

| Strategy | Key Features | Advantages | Source(s) |

| Solvent-Free Reactive Distillation | Reaction of ester and hydrazine hydrate; continuous removal of alcohol byproduct. | High yield (>90%), increased reactor efficiency, no solvent waste, suitable for ton-scale production. | nih.gov |

| Continuous Flow Synthesis | Reactants pumped through heated coils; precise control of conditions. | Scalable, high throughput (e.g., ~22 g/hour ), improved safety and control, high yields (65-91%). | acs.org |

| Organocatalysis (Grinding) | Use of a recyclable catalyst (L-proline) under solvent-free conditions. | Environmentally friendly, short reaction times, low cost, high yields. | mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times (minutes vs. hours), often improved yields. | japtronline.com |

Derivatization Chemistry of 2 Hydroxy 1 Naphthohydrazide

Formation of Schiff Base Ligands from 2-hydroxy-1-naphthohydrazide

Schiff base ligands derived from this compound are a significant class of compounds, prized for their straightforward synthesis and their ability to coordinate with a wide array of metal ions. The most common method for their preparation is the condensation reaction between the hydrazide and various aldehydes or ketones.

The synthesis of Schiff bases, also known as hydrazones, from this compound is achieved through a condensation reaction. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org This process typically results in the formation of a β-hydroxy aldehyde or β-hydroxy ketone, which is then followed by a dehydration step to yield a conjugated enone. sigmaaldrich.com

The reaction is generally carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol (B145695), often with a few drops of a catalytic acid, such as acetic acid, to facilitate the reaction. nih.govrsc.org The formation of the stable hydrazone product is driven by the removal of a water molecule. amazonaws.comjackwestin.com The reaction conditions, including temperature and the choice of catalyst, can be adjusted to optimize the yield of the final product.

The structural variety of hydrazones synthesized from this compound is vast, owing to the wide range of aldehydes and ketones that can be used in the condensation reaction. By selecting different carbonyl compounds, researchers can introduce various substituents and functional groups, thereby fine-tuning the steric and electronic properties of the resulting Schiff base ligand.

For example, reacting this compound with aromatic aldehydes like 3-methoxybenzaldehyde (B106831) or 2-hydroxy-1-naphthaldehyde (B42665) results in hydrazones with distinct electronic and coordination properties. researchgate.net The use of heterocyclic aldehydes can introduce additional coordination sites, further enhancing the versatility of these ligands in forming metal complexes. The reaction of diamines with 2-hydroxy-1-naphthaldehyde can also produce tetradentate Schiff base ligands. rsc.org This "tunability" is a critical aspect that allows for the design of ligands for specific applications in fields such as catalysis and materials science.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Key Structural Features |

|---|---|---|

| 3-Methoxybenzohydrazide | N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide | Contains a methoxy-substituted benzene (B151609) ring. researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Hydrazones with extended aromatic systems. | Features two naphthyl groups, enhancing π-system conjugation. |

| Isonicotinoyl hydrazide | 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Incorporates a pyridine (B92270) ring, providing an additional nitrogen donor site. nih.gov |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | Features bulky tert-butyl groups, which can influence molecular packing and solubility. nih.govrsc.org |

Other Derivatization Reactions

In addition to Schiff base formation, this compound can be chemically modified through other reaction pathways, expanding the library of accessible derivatives.

The hydrazide moiety of this compound contains nitrogen atoms that can undergo acylation reactions, such as N-acetylation. This functionalization is typically performed using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The resulting N-acetylated products have different electronic properties and coordination behaviors compared to the parent molecule. De-N-acetylation can also occur under specific alkaline conditions. nih.gov These modifications are a means to alter the chemical and physical properties of the derivatives.

Ongoing research focuses on discovering new methods to derivatize this compound to create more complex and functionally diverse molecules. These innovative synthetic approaches may target the hydroxyl group for reactions like etherification or esterification, providing another handle for structural modification.

Furthermore, the hydrazide functional group can participate in cyclization reactions to form various heterocyclic structures. The development of one-pot, multi-component reactions involving this compound is also an area of interest, as it offers an efficient way to build complex molecules from simple precursors. These advanced synthetic strategies are crucial for expanding the scope of derivatives that can be generated from this versatile starting material.

Coordination Chemistry and Metal Complexation with 2 Hydroxy 1 Naphthohydrazide Derivatives

Ligand Design Principles and Chelation Modes

The design of ligands derived from 2-hydroxy-1-naphthohydrazide is centered on harnessing its inherent structural features to create specific coordination environments for metal ions. By modifying the hydrazide moiety, for instance, through condensation reactions with aldehydes or ketones to form hydrazones (Schiff bases), the denticity and electronic properties of the resulting ligand can be finely tuned. nih.govrsc.org This strategic approach to ligand design is fundamental to developing metal complexes with desired geometries and properties. nih.gov

Ligands derived from this compound are characterized by the presence of hard and borderline donor atoms, primarily oxygen and nitrogen, which dictates their coordination preferences. quora.com

Oxygen (O) Donors: The phenolic hydroxyl (-OH) group and the carbonyl (C=O) group of the hydrazide are the primary oxygen donor sites. The phenolic oxygen is typically deprotonated upon complexation, forming a strong covalent bond with the metal ion. The carbonyl oxygen can also coordinate, particularly when the ligand adopts a tridentate mode.

Nitrogen (N) Donors: The hydrazide moiety contains two nitrogen atoms (-NH-NH2). In Schiff base derivatives, formed by condensation with aldehydes or ketones, the resulting azomethine or imine group (-C=N-) provides a key nitrogen donor site. nih.gov Coordination often occurs through the azomethine nitrogen and the deprotonated phenolic oxygen. researchgate.netrsc.org

While the parent structure lacks sulfur, derivatives can be synthesized to include it. For example, reaction with thiosemicarbazide (B42300) would yield a thiosemicarbazone ligand, introducing a soft sulfur (S) donor atom alongside the N and O atoms. This modification significantly alters the ligand's electronic properties and affinity for different metal ions.

The versatility of this compound derivatives allows them to adopt various coordination modes, binding to metal centers in monodentate, bidentate, or tridentate fashions. libretexts.orgbyjus.comuomustansiriyah.edu.iq

Monodentate: While less common for the entire ligand due to the favorable formation of chelate rings, monodentate coordination could occur through a single donor atom, such as the carbonyl oxygen or azomethine nitrogen, if steric hindrance prevents chelation.

Bidentate: This is the most prevalent coordination mode for Schiff base derivatives. The ligand typically acts as a monoanionic bidentate agent, coordinating to the metal ion through the deprotonated phenolic oxygen and the azomethine nitrogen atom. researchgate.netrsc.org This forms a stable six-membered chelate ring.

Tridentate: Certain derivatives can act as tridentate ligands. For instance, a Schiff base ligand derived from the condensation of 2-hydroxybenzohydrazide (B147611) with 2-hydroxy-1-naphthalene carboxaldehyde has been shown to act as a neutral tridentate ligand, forming stable mononuclear complexes. rdd.edu.iq In such cases, coordination can involve the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen, resulting in the formation of multiple chelate rings. byjus.com

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound derivatives is generally achieved by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). The mixture is often heated under reflux to facilitate the reaction. rdd.edu.iqnih.gov

A wide variety of first-row transition metal complexes have been synthesized using ligands derived from 2-hydroxy-1-naphthaldehyde (B42665), a common precursor for this compound derivatives. These complexes exhibit different coordination geometries depending on the metal ion and the specific ligand used.

For example, Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde have been used to prepare complexes of Mn(II), Fe(II), and Ni(II). semanticscholar.orgresearchgate.net Studies have shown that the resulting Mn(II) and Fe(II) complexes tend to adopt an octahedral geometry, while the Ni(II) complexes often exhibit a tetrahedral geometry. semanticscholar.orgresearchgate.net Similarly, complexes of Cu(II), Ni(II), Zn(II), and Cd(II) have been successfully synthesized, resulting in mononuclear complexes with bidentate ligand behavior and tetrahedral geometries. researchgate.netuobaghdad.edu.iq Other studies have reported the synthesis of Co(II), Ni(II), and Cu(II) complexes that result in square planar or tetrahedral structures. rdd.edu.iq

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |

|---|---|---|---|

| Mn(II) | N,N-bis(2-hydroxy-1-naphthaldehyde) hydrazine (B178648) | Octahedral | semanticscholar.orgresearchgate.net |

| Fe(II) | N,N-bis(2-hydroxy-1-naphthaldehyde) hydrazine | Octahedral | semanticscholar.orgresearchgate.net |

| Ni(II) | N,N-bis(2-hydroxy-1-naphthaldehyde) hydrazine | Tetrahedral | semanticscholar.orgresearchgate.net |

| Cu(II) | (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol | Tetrahedral | researchgate.netuobaghdad.edu.iq |

| Co(II) | 2-Hydroxy-N'-(2-hydroxynaphthalene-1-yl)methylene benzohydrazide | Tetrahedral | rdd.edu.iq |

| Zn(II) | (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol | Tetrahedral | researchgate.netuobaghdad.edu.iq |

The coordination chemistry of this compound derivatives extends to main group metals, with particular interest in tin (Sn). Organotin(IV) and tin(II) complexes have been prepared, often with Schiff bases derived from 2-hydroxy-1-naphthaldehyde. researchgate.net For instance, tin(II) chloride has been reacted with Schiff bases derived from 2-hydroxy-1-naphthaldehyde and L-histidine or sulfamethazine (B1682506) to yield stable complexes. researchgate.net These complexes are often characterized by techniques such as elemental analysis, FTIR, and NMR spectroscopy to elucidate their structure and bonding. researchgate.netresearchgate.net The coordination environment around the tin atom can vary, leading to different geometries.

Ruthenium(II) complexes featuring ligands derived from the 2-hydroxy-1-naphthyl framework have been synthesized and studied. One example includes the ligand 2-(2-hydroxy-1-naphthyl)imidazo[4,5-f] researchgate.netsemanticscholar.orgphenanthroline (HNAIP), which has been incorporated into enantiomerically pure polypyridyl ruthenium(II) complexes of the type [Ru(bpy)2(HNAIP)]2+. nih.gov In another study, a binuclear Ru(II) complex was synthesized where two ruthenium atoms were bridged by a 1-naphthylhydrazine (B1581546) moiety. nih.gov The resulting complex exhibited a pseudo-octahedral geometry around each metal center. nih.gov The synthesis of such complexes highlights the utility of this compound derivatives in the design of sophisticated coordination compounds with precious metals.

Mechanochemical Synthesis Protocols

In recent years, mechanochemical synthesis has emerged as a highly efficient and environmentally friendly alternative to traditional solution-based methods for producing metal complexes. irejournals.comnih.gov This solid-state technique, which involves grinding or milling reactants together, often reduces or completely eliminates the need for bulk solvents, minimizes reaction times, and can lead to the formation of products not accessible through conventional routes. irejournals.comrsc.org

Mechanochemical approaches for synthesizing hydrazone and Schiff base complexes, analogous to those of this compound, typically fall into two categories:

Neat Grinding (NG): This solvent-free method involves the direct grinding of the hydrazone ligand and the metal salt in a mortar and pestle or a ball mill. The mechanical force provides the energy required to initiate the reaction and form the coordination complex.

Liquid-Assisted Grinding (LAG): In this technique, a catalytic amount of a liquid is added to the solid reactants before or during grinding. rsc.org The liquid phase can accelerate the reaction by facilitating ion mobility and the formation of intermediate co-crystals. The choice of liquid is crucial and can influence the final product's structure and purity.

One-pot, two-step mechanochemical syntheses have also been successfully developed, where the hydrazone ligand is first formed in situ from its precursors (e.g., 2-hydroxy-1-naphthaldehyde and a hydrazide), followed by the addition of a metal salt to the same reaction vessel to form the final complex without isolating the intermediate ligand. rsc.org This approach further enhances the efficiency and sustainability of the synthesis.

Table 1: Comparison of Mechanochemical Synthesis Techniques for Hydrazone/Schiff Base Metal Complexes

| Technique | Description | Advantages | Typical Solvents (for LAG) |

|---|---|---|---|

| Neat Grinding (NG) | Grinding of solid reactants without any solvent. | Completely solvent-free, simple, high yields. | N/A |

| Liquid-Assisted Grinding (LAG) | Grinding with a small, catalytic amount of liquid. | Faster reaction rates than NG, can improve crystallinity and product purity. rsc.org | Methanol, Ethanol, Dimethylformamide (DMF) rsc.org |

| One-Pot, Two-Step | In situ ligand formation followed by complexation in the same vessel. rsc.org | Avoids isolation of intermediates, saves time and resources. rsc.org | Methanol rsc.org |

Structural Characterization of Metal Complexes

Coordination Geometries and Ligand Field Theory Considerations

The coordination number and the resultant geometry of the complex are dictated by the size and oxidation state of the central metal ion, as well as the steric and electronic properties of the ligands. jptcp.com Hydrazone ligands derived from 2-hydroxy-1-naphthaldehyde can act as bidentate or tridentate chelating agents, coordinating to the metal ion through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen atoms. chemistryjournal.netjptcp.com This versatility allows for the formation of complexes with various geometries.

Common coordination geometries observed for transition metal complexes with analogous hydrazone ligands include octahedral, tetrahedral, and square planar. semanticscholar.org For instance, studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown that Mn(II) and Fe(II) complexes tend to adopt an octahedral geometry, while Ni(II) complexes can form tetrahedral structures. semanticscholar.orgresearchgate.net

Table 2: Common Coordination Geometries for Metal Complexes with 2-Hydroxy-1-naphthaldehyde-based Ligands

| Metal Ion | Coordination Number | Typical Geometry | Example System |

|---|---|---|---|

| Mn(II), Fe(II) | 6 | Octahedral | Complexes with N,N-bis(2-hydroxy-1-naphthaldehyde)hydrazine semanticscholar.orgresearchgate.net |

| Co(III) | 6 | Octahedral | Complex with a tridentate hydrazone ligand researchgate.net |

| Ni(II) | 4 | Tetrahedral | Complex with N,N-bis(2-hydroxy-1-naphthaldehyde)hydrazine semanticscholar.orgresearchgate.net |

| Zn(II) | 6 | Octahedral | Complex with N'-(4-nitrobenzylidene)benzohydrazide and water co-ligands nih.gov |

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, bonding, and spectroscopic properties of these complexes. LFT considers the interactions between the d-orbitals of the central metal ion and the orbitals of the donor atoms from the ligand. In an octahedral field, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). In a tetrahedral field, this splitting is inverted and smaller.

The energy difference between these sets of orbitals (Δ) is determined by the metal ion and the ligand's ability to cause splitting. The this compound ligand, coordinating through N and O donor atoms, creates a specific ligand field strength that influences the magnitude of Δ. This, in turn, dictates the electronic transitions (d-d transitions) that can occur upon absorption of light, giving rise to the characteristic colors of the complexes. The magnitude of Δ also determines whether the complex will be high-spin or low-spin, which affects its magnetic properties.

Influence of Co-ligands on Complex Architecture

The final architecture of a metal complex is not solely determined by the primary ligand (in this case, this compound) but is also significantly influenced by the presence of co-ligands, also known as auxiliary ligands. These are other molecules or ions that complete the coordination sphere of the central metal ion.

Co-ligands can be simple solvent molecules like water or ethanol, or other donor ligands such as pyridine (B92270), ammonia, or various anions. nih.govacs.org The incorporation of these co-ligands can have several profound effects:

Modification of Coordination Geometry: Co-ligands can alter the coordination number and geometry of the complex. For example, a metal ion that might form a square planar complex with two bidentate hydrazone ligands could be forced into an octahedral geometry by the axial coordination of two water molecules. nih.gov

Structural Diversity: The size, shape, and electronic properties of the co-ligand can lead to the formation of different crystal packing arrangements, including mononuclear, binuclear, or even polynuclear structures. acs.org For example, the introduction of pyridine as a co-ligand in a nickel hydrazone system led to the formation of a binuclear complex, whereas its absence resulted in a mononuclear complex. acs.org

The careful selection of co-ligands is, therefore, a crucial strategy in crystal engineering, allowing for the rational design of coordination complexes with desired architectures and functionalities.

Spectroscopic and Structural Elucidation Techniques for 2 Hydroxy 1 Naphthohydrazide and Its Derivatives/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-hydroxy-1-naphthohydrazide and its derivatives, various NMR techniques are employed to gain a complete structural picture.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In derivatives of this compound, such as Schiff bases formed from the condensation with aldehydes or ketones, the chemical shifts of the protons are indicative of their electronic environment.

For instance, in Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), the precursor to this compound, the signals for the aromatic protons of the naphthyl group typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The hydroxyl (-OH) proton is often observed as a broad singlet at a very downfield chemical shift, sometimes above δ 10.0 ppm, due to hydrogen bonding. The imine proton (-CH=N-) of these Schiff base derivatives also gives a characteristic signal in the downfield region.

Table 1: Representative ¹H NMR Chemical Shifts for a Schiff Base Derived from 2-hydroxy-1-naphthaldehyde

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| -OH | >10.0 |

| -CH=N- | 8.5 - 9.5 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the context of this compound and its derivatives, the chemical shifts of the carbon atoms in the naphthalene (B1677914) ring, the carbonyl group, and any additional functionalities are diagnostic.

The carbon atoms of the naphthalene ring typically resonate in the aromatic region of the spectrum, from approximately δ 110 to 150 ppm. The carbon atom bearing the hydroxyl group (C-OH) is usually found in the more downfield portion of this range. The carbonyl carbon of the hydrazide group is particularly noteworthy, appearing at a significantly downfield chemical shift, often in the range of δ 160-180 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Derivatives of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 180 |

| C-OH | 140 - 160 |

| Aromatic-C | 110 - 150 |

When this compound or its derivatives are used as ligands to form metal complexes, heteronuclear NMR can provide direct information about the coordination environment of the metal center.

¹¹⁹Sn NMR: For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the geometry around the tin center. Generally, an increase in the coordination number at the tin atom leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. For instance, four-coordinate organotin(IV) complexes typically show resonances in the range of +200 to -60 ppm, while five-coordinate species are found between -90 and -190 ppm, and six-coordinate complexes resonate at even higher fields, between -210 and -400 ppm. researchgate.netrsc.org

⁵¹V NMR: In the case of vanadium complexes, ⁵¹V NMR is employed to probe the environment of the vanadium nucleus. The chemical shift range for ⁵¹V is very wide, making it sensitive to changes in the coordination sphere, oxidation state, and symmetry of the vanadium complex. nih.govhuji.ac.il For vanadium(V) complexes with hydrazide ligands, ⁵¹V NMR can help to characterize the species present in solution. nih.gov The signals are often broad due to the quadrupolar nature of the ⁵¹V nucleus. huji.ac.il

2D NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. This is particularly useful for assigning the signals of the protons on the naphthalene ring system in this compound derivatives, allowing for a complete assignment of the aromatic region of the ¹H NMR spectrum. nih.govslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This provides crucial information about the three-dimensional structure and stereochemistry of a molecule. For derivatives of this compound, NOESY can be used to determine the conformation of the molecule, for example, the spatial relationship between the naphthyl ring and other parts of the molecule. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups.

Key vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the hydroxyl group.

N-H stretching: The N-H stretching vibrations of the hydrazide group typically appear in the 3100-3300 cm⁻¹ region.

C=O stretching (Amide I): A strong absorption band for the carbonyl group of the hydrazide is usually observed in the range of 1630-1680 cm⁻¹.

N-H bending (Amide II): This band is typically found around 1520-1570 cm⁻¹.

C=C stretching: The aromatic C=C stretching vibrations of the naphthalene ring give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the phenolic hydroxyl group is observed in the 1200-1300 cm⁻¹ range.

In metal complexes, shifts in the vibrational frequencies of the C=O and N-H groups can indicate their involvement in coordination to the metal ion. For example, a shift of the C=O stretching frequency to a lower wavenumber upon complexation suggests coordination through the carbonyl oxygen.

Table 3: Characteristic FT-IR Absorption Bands for 2-hydroxy-1-naphthaldehyde and Related Schiff Base Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200 - 3400 (broad) |

| Aromatic C-H | Stretching | ~3050 |

| C=O (Aldehyde/Amide) | Stretching | 1630 - 1680 |

| C=N (Imine) | Stretching | 1610 - 1630 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Data compiled from studies on 2-hydroxy-1-naphthaldehyde and its Schiff base derivatives. semanticscholar.orgresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of this compound and its derivatives, particularly Schiff bases formed from 2-hydroxy-1-naphthaldehyde, are characterized by intense bands in the UV-Vis region. These absorptions are primarily due to π→π* and n→π* electronic transitions within the aromatic naphthalene ring and the hydrazone moiety.

Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit a fascinating phenomenon known as tautomerism in solution, existing in an equilibrium between an enol-imine form and a keto-amine form. nih.gov The position of this equilibrium is sensitive to the solvent's polarity. In nonpolar solvents, the enol-imine tautomer is predominant. However, in polar solvents, a distinct new absorption band appears at wavelengths longer than 400 nm. nih.gov This band is attributed to the keto-amine tautomer, which is stabilized by the polar environment. nih.gov The enol form does not show significant absorbance in this region. nih.gov This solvent-dependent behavior is a key characteristic used to study the electronic structure of these compounds.

Table 1: Characteristic UV-Vis Absorption Bands for 2-Hydroxy-1-naphthaldehyde Derivatives

| Tautomeric Form | Typical Absorption Region | Associated Transitions | Solvent Preference |

|---|---|---|---|

| Enol-imine | < 400 nm | π→π* and n→π* | Nonpolar & Polar |

| Keto-amine | > 400 nm | π→π* | Polar |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent compound, this compound, is achiral and therefore does not produce a CD signal.

However, CD spectroscopy is a powerful tool for the stereochemical investigation of chiral derivatives or coordination complexes of this compound. nih.govresearchgate.net If the hydrazide is reacted with a chiral amine or aldehyde, or if it is used as a ligand to form a chiral metal complex, the resulting molecule's absolute configuration and conformational features can be studied. morressier.comnih.gov For instance, the formation of octahedral metal complexes can induce chirality, which can be effectively characterized by CD spectroscopy. nih.gov While the technique holds significant potential for studying such derivatives, specific CD spectroscopic data for chiral complexes of this compound were not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing precise information on molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar molecules like this compound without causing significant fragmentation. Given the molecular formula C₁₁H₁₀N₂O₂, the compound has a molecular weight of approximately 202.21 g/mol . smolecule.comnih.gov In positive ion mode ESI-MS, the molecule is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. The expected mass-to-charge ratio (m/z) for this ion would be approximately 203.22. This technique is fundamental for confirming the molecular mass of the parent compound and its derivatives. uobaghdad.edu.iq

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's elemental formula. For the protonated molecular ion of this compound, [C₁₁H₁₁N₂O₂]⁺, the calculated monoisotopic mass is 203.0815. HRMS can measure this value with a high degree of precision (typically within 5 ppm), which allows for differentiation between other potential chemical formulas that might have the same nominal mass. This capability is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic structure of a molecule. While the crystal structure for the parent this compound is not detailed in the available literature, extensive studies have been conducted on its closely related hydrazone and Schiff base derivatives, which reveal key structural features. nih.govresearchgate.net

A consistent and critical feature in the crystal structures of hydrazones derived from 2-hydroxy-1-naphthaldehyde is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton (O–H) and the imine nitrogen atom (C=N). researchgate.net This O–H···N interaction creates a stable, planar, six-membered ring. This hydrogen bond is responsible for the planarity of the molecule and significantly influences its chemical and physical properties. The naphthalene ring system itself is generally found to be planar. nih.gov

The crystal structures of these derivatives are often stabilized by intermolecular interactions, including N–H···O hydrogen bonds, which link adjacent molecules into chains or more complex three-dimensional networks. researchgate.net The specific crystal system and space group can vary depending on the substituents attached to the hydrazone moiety.

Table 2: Representative Crystallographic Data for Derivatives of 2-Hydroxy-1-naphthaldehyde Hydrazone/Schiff Base

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide | Monoclinic | P2₁/c | a = 12.028 Å, b = 15.654 Å, c = 8.358 Å, β = 107.08° | researchgate.net |

| 1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate | Monoclinic | P2₁/n | a = 11.831 Å, b = 14.509 Å, c = 12.358 Å, β = 95.83° | nih.gov |

| 2-(α-Naphthalideneamino)-2-methyl-1-propanol | Orthorhombic | P2₁2₁2₁ | a = 9.918 Å, b = 12.629 Å, c = 10.416 Å | researchgate.net |

| 2-(α-Naphthalideneamino)-2-hydroxymethyl-1-propanol | Monoclinic | P2₁/c | a = 14.522 Å, b = 9.723 Å, c = 9.534 Å, β = 107.75° | researchgate.net |

Single-Crystal X-ray Diffraction for Molecular Structures

For derivatives of 2-hydroxy-1-naphthaldehyde, a related precursor, SC-XRD studies have been instrumental in confirming their molecular structures. For instance, the crystal structures of zwitterionic imine compounds derived from the condensation reaction of 2-hydroxy-1-naphthaldehyde with primary amine functionalized drugs were confirmed using this technique. nih.gov The analysis revealed that the stability of these crystalline compounds is achieved through various noncovalent interactions. nih.gov

In the case of metal complexes, SC-XRD provides invaluable insights into the coordination geometry of the central metal atom. A study on a binuclear zinc(II) complex, [Zn₂(2-hnaf)₂(NO₃)₂(H₂O)₂], synthesized from 2-hydroxy-1-naphthaldehyde, revealed a distorted octahedral geometry for the zinc atom. jomardpublishing.com The analysis showed that the ligand coordinates to the metal center as a bidentate ligand, forming a six-membered chelate ring. jomardpublishing.com

The data obtained from SC-XRD can be used to generate detailed crystallographic information files, which include parameters such as crystal system, space group, and unit cell dimensions.

Table 1: Selected Crystallographic Data for a Zn(II) Complex Derived from 2-hydroxy-1-naphthaldehyde

| Parameter | Value jomardpublishing.com |

| Empirical Formula | C₂₂H₁₆N₂O₁₀Zn₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.897 |

| c (Å) | 10.234 |

| β (°) | 105.45 |

| Volume (ų) | 1197.13 |

This technique also allows for the precise measurement of bond lengths and angles within the molecule. For the aforementioned zinc complex, key bond lengths such as Zn-O were determined to be in the range of 2.012 to 2.073 Å. jomardpublishing.com Such data is critical for understanding the nature of the coordination bonds.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is primarily used to identify the crystalline phases of a bulk sample and to verify its purity. While SC-XRD requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material.

In the study of hydrazone derivatives and their metal complexes, PXRD is often employed to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal analysis. researcher.life By comparing the experimental PXRD pattern of the bulk sample with a pattern simulated from the single-crystal data, the phase purity of the sample can be established. Any significant differences between the two patterns may indicate the presence of impurities or a different crystalline phase.

Other Characterization Techniques

Beyond diffraction methods, several other analytical techniques are essential for the complete characterization of this compound and its related compounds.

Elemental Analysis

Elemental analysis, often referred to as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition.

For example, in the synthesis of new copper(II) and cobalt(II) transition metal complexes, elemental analysis was used to confirm their composition. For a synthesized copper complex, the calculated percentages of C, H, and N were compared with the experimental values to support the proposed formula. mdpi.com

Table 2: Example of Elemental Analysis Data for a Copper(II) Complex

| Element | Calculated (%) mdpi.com | Found (%) mdpi.com |

| C | 14.18 | 14.42 |

| H | 4.73 | 4.39 |

| N | 16.54 | 16.82 |

Molar Conductivity Measurements

Molar conductivity measurements are used to determine the electrolytic nature of metal complexes in solution. The measurement is typically carried out by dissolving the complex in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring the electrical conductivity of the solution. The resulting molar conductivity value can indicate whether the complex is an electrolyte or a non-electrolyte.

High molar conductivity values generally suggest that the complex dissociates into ions in solution, indicating an electrolytic nature. Conversely, low values are characteristic of non-electrolytic complexes that remain intact in solution. This information is valuable for understanding the structure of the complex, particularly whether anions are coordinated to the metal center or exist as counter-ions in the crystal lattice.

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide information about the thermal stability and decomposition behavior of a compound. In TGA, the mass of a sample is measured as a function of temperature, revealing weight loss events that correspond to the loss of volatile components like water or the decomposition of the compound.

For metal complexes of 2-hydroxy-1-naphthoic acid, a related compound, thermal measurements have been used to study their decomposition patterns. researchgate.net The TGA curve can show distinct steps corresponding to the loss of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue is often the metal oxide, and the percentage of the residue can be used to confirm the metal content in the complex. This information is crucial for understanding the thermal stability of the compounds and the nature of any solvent molecules present in the crystal structure.

Computational and Theoretical Investigations of 2 Hydroxy 1 Naphthohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. mdpi.com It is widely applied to hydrazide and hydrazone systems to predict their geometry, electronic distribution, and reactivity. researchgate.net Calculations are often performed using specific functionals, such as Becke's three-parameter hybrid exchange-correlation functional (B3LYP), paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comnih.govmdpi.com

A fundamental step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. mdpi.com For derivatives of 2-hydroxy-1-naphthohydrazide, theoretical geometries are calculated, often for a single molecule in the gas phase, and then compared with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.govresearchgate.net

Discrepancies between the computed and experimental bond lengths and angles are typically observed. nih.gov These differences arise because the theoretical calculations are performed on an isolated molecule, whereas experimental data reflect the molecule's structure within a crystal lattice, where it is influenced by intermolecular forces such as hydrogen bonding. nih.govresearchgate.net Despite these variations, the optimized geometries generally show good agreement with experimental results, validating the chosen computational model. mdpi.com

The table below presents a comparison of selected experimental and theoretical geometric parameters for a triazine-based hydrazone derivative, illustrating the typical level of concordance between methods.

| Parameter | Bond/Angle | Experimental Value (Å/°) | Theoretical Value (Å/°) |

|---|---|---|---|

| Bond Length | N2-N3 | 1.343(3) | 1.316 |

| Bond Length | N3-C3 | 1.334(3) | 1.346 |

| Bond Length | N4-C1 | 1.372(3) | 1.370 |

| Bond Angle | C2-N1-C1 | 115.6(2) | 116.3 |

| Bond Angle | N2-N3-C3 | 120.2(2) | 121.2 |

| Bond Angle | N2-C1-N1 | 126.3(2) | 126.1 |

Data sourced from a study on triazine-based hydrazone derivatives, illustrating a typical comparison between experimental (X-ray) and theoretical (DFT B3LYP/6-31G(d,p)) values. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for predicting a molecule's stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, less stable, and can be easily polarized, indicating a higher probability of intramolecular charge transfer (ICT). nih.gov In many hydrazide systems, the HOMO is localized on the hydrazide fragment, while the LUMO is spread across the carbonyl group. researchgate.net The specific energies and the gap can be tuned by adding different functional groups to the molecular structure. For instance, studies on halo-functionalized hydrazones have shown how different halogen substituents can alter the FMO energies. bohrium.com

The table below shows the calculated FMO energies and energy gaps for a series of halo-functionalized aceto-hydrazone derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| CPFH (2-fluorobenzylidene) | -8.911 | -1.633 | 7.278 |

| CCPH (2-chlorobenzylidene) | -8.925 | -1.684 | 7.241 |

| BCPH (2-bromobenzylidene) | -8.884 | -1.655 | 7.229 |

Data calculated at the CAM-B3LYP/6-311G(d,p) level of theory. bohrium.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds, including weak non-covalent interactions like hydrogen bonds, which are critical in determining the structure of hydrazide systems. ijnc.irnih.gov QTAIM analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. nih.gov

The analysis focuses on bond critical points (BCPs), which are points in the electron density where the gradient is zero. nih.gov Several topological descriptors at the BCP are used to characterize the interaction:

Electron Density (ρBCP): Its value correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρBCP): The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρBCP < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, ∇²ρBCP > 0). nih.gov

Local Energy Density (HBCP): The sign of HBCP can also indicate the degree of covalency in an interaction. nih.gov

QTAIM is particularly useful for characterizing the intra- and intermolecular hydrogen bonds (e.g., N-H···N, N-H···O) that stabilize the crystal structures of this compound derivatives. ijnc.irresearchgate.net Studies show that stronger hydrogen bonds are associated with higher electron density at the BCP. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like hydrazones and for understanding their interactions with other molecules, such as solvent or biological macromolecules. nih.govnih.gov

Hydrazide and hydrazone derivatives can exist in various conformational and configurational isomers (e.g., E/Z) due to the partial double bond character of the amide C-N bond and rotation around single bonds. researchgate.net DFT calculations can determine the most stable conformer, and studies have shown that for many hydrazones, the E isomer is favored. researchgate.net

MD simulations provide a dynamic picture of this conformational behavior. nih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. A key metric is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein and ligand over the simulation. A stable RMSD value below 3 Å typically indicates that the complex has reached equilibrium and the ligand is stably bound in the protein's active site. nih.gov For example, MD simulations of novel hydrazone analogues as potential inhibitors for the SARS-CoV-2 main protease demonstrated that the protein-ligand complexes achieved conformational stability over a 70 ns simulation period. nih.gov These simulations also help visualize and quantify the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. nih.gov

Theoretical Predictions of Reactivity and Spectroscopic Properties

Computational methods are extensively used to predict the reactivity and spectroscopic signatures of molecules, providing data that can be directly compared with experimental results. mdpi.comcityu.edu.hk

The reactivity of a molecule can be predicted by analyzing its Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution around a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, thereby predicting sites for chemical reactions. mdpi.comresearchgate.net

Furthermore, theoretical spectroscopic data can be generated with high accuracy. Time-Dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra, predicting the electronic transitions responsible for the observed colors of these compounds. researchgate.net The calculated vibrational frequencies (FT-IR) and chemical shifts (NMR) are also routinely compared with experimental spectra. nih.govmdpi.com A strong correlation between the theoretical and experimental spectra serves to confirm the molecular structure and supports the assignments of the observed signals. mdpi.comresearchgate.net This integrated experimental-theoretical approach is a powerful strategy for the comprehensive characterization of new this compound-based systems. mdpi.com

Applications of 2 Hydroxy 1 Naphthohydrazide Derived Systems in Advanced Materials and Chemical Sensing

Chemosensing Applications

The inherent chemical functionalities of 2-hydroxy-1-naphthohydrazide derivatives make them exceptional candidates for chemosensor design. The hydroxyl (-OH) group can act as a proton donor and a hydrogen-bonding site, while the hydrazide and its derived imine (-C=N-) group serve as effective coordination sites for ions. This combination of a fluorescent signaling unit (the naphthaldehyde moiety) and a binding site within a single molecule forms the basis for numerous optical sensors.

Selective Ion Detection (e.g., Cyanide, Aluminum, Copper)

Systems derived from this compound have demonstrated remarkable selectivity in the detection of various environmentally and biologically significant ions.

Cyanide (CN⁻): Chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) have been developed for the selective detection of cyanide anions. mdpi.comnih.gov One such sensor exhibited a clear color change from colorless to yellow upon interaction with CN⁻, allowing for naked-eye detection. mdpi.comnih.gov This selectivity is attributed to the deprotonation of the sensor's acidic proton by the basic cyanide ion. mdpi.com The binding constant for this interaction was determined to be 4.77 × 10⁴ M⁻¹, with a low detection limit of 8.2 μM. mdpi.comnih.gov Another related system, 2-Hydroxy-naphthaldeazine, acts as a "turn-on" fluorescent sensor for cyanide, with the sensing mechanism involving hydrogen bonding and aggregation-induced emission (AIE). nih.gov

Aluminum (Al³⁺): A hydrazide-based probe, (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)picolinohydrazide (H-PNAP), functions as a highly selective and sensitive sensor for aluminum ions in aqueous media. smolecule.com In the presence of Al³⁺, the probe's fluorescence emission intensity increases by nearly 500-fold. smolecule.com This "turn-on" response is highly specific to Al³⁺ over 17 other biologically relevant metal ions. The limit of detection (LOD) for Al³⁺ was found to be an exceptionally low 2.09 nM, which is significantly below the World Health Organization's recommended value. smolecule.com

Copper (Cu²⁺): Schiff base chemosensors derived from 2-hydroxy-naphthaldehyde have been successfully employed for the spectroscopic and colorimetric detection of Cu²⁺ ions. nih.govnih.gov One probe demonstrated a distinct color change from colorless to yellow upon binding with Cu²⁺, enabling on-site, naked-eye detection. nih.gov The detection limit for Cu²⁺ was reported to be 4.56 µM. nih.gov The interaction between the sensor and the copper ion typically occurs in a 1:1 stoichiometry. nih.govnih.gov

Table 1: Performance of this compound Derived Ion Sensors

| Analyte | Sensor Type | Detection Method | Limit of Detection (LOD) | Observable Change |

|---|---|---|---|---|

| Cyanide (CN⁻) | Colorimetric | Naked-eye | 8.2 µM mdpi.comnih.gov | Colorless to Yellow mdpi.comnih.gov |

| Aluminum (Al³⁺) | Fluorescent | "Turn-on" Fluorescence | 2.09 nM smolecule.com | ~500-fold increase in emission smolecule.com |

| Copper (Cu²⁺) | Colorimetric | Naked-eye | 4.56 µM nih.gov | Colorless to Yellow nih.gov |

Mechanisms of Sensing (e.g., Deprotonation, Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT))

The detection capabilities of these sensors are governed by several key photophysical and chemical mechanisms:

Deprotonation: This is a primary mechanism for the detection of basic anions like cyanide. The CN⁻ ion is basic enough to abstract a proton from the phenolic hydroxyl or hydrazide N-H group of the sensor molecule. mdpi.comnih.gov This deprotonation alters the electronic structure of the molecule, leading to a change in its absorption spectrum, which is observed as a color change. mdpi.comnih.gov

Intramolecular Charge Transfer (ICT): The 2-hydroxy-1-naphthaldehyde (B42665) scaffold contains both an electron-donating hydroxyl group and electron-accepting imine or aldehyde groups. sci-hub.se This arrangement facilitates an ICT process upon photoexcitation. When the sensor binds to a metal ion, the coordination alters the electron density and enhances the ICT process, causing a shift in the absorption or emission spectra. sci-hub.se

Excited-State Intramolecular Proton Transfer (ESIPT): The close proximity of the hydroxyl proton (donor) and the imine nitrogen (acceptor) in many 2-hydroxy-1-naphthaldehyde Schiff bases allows for ESIPT. sci-hub.se Upon excitation, a proton is transferred from the hydroxyl group to the imine nitrogen, resulting in a tautomeric form with a distinct, large Stokes-shifted fluorescence. sci-hub.se The binding of a metal ion like Al³⁺ can inhibit this ESIPT process. smolecule.com This inhibition "switches off" the ESIPT pathway and "switches on" a different emission pathway, such as chelation-enhanced fluorescence (CHEF), leading to a dramatic change in the fluorescence signal. smolecule.com

Development of Optical Detection Tools (e.g., Colorimetric Indicators, Fluorescent Probes, Test Strips)

The profound optical changes exhibited by these chemosensors have enabled the development of practical and user-friendly detection tools.

Colorimetric Indicators: Many of the derived Schiff bases function as simple colorimetric indicators, where the presence of a specific ion induces a distinct color change visible to the naked eye. nih.gov This allows for rapid, qualitative, or semi-quantitative analysis without the need for sophisticated instrumentation. nih.gov

Fluorescent Probes: The high sensitivity of fluorescence spectroscopy is leveraged by creating probes that exhibit a "turn-on" or "turn-off" fluorescent response upon analyte binding. nih.govsmolecule.com For instance, the probe for Al³⁺ shows a nearly 500-fold increase in fluorescence, making it highly sensitive for trace-level detection. smolecule.com

Test Strips: For real-world applications, these chemosensors have been incorporated into portable test strips. mdpi.comnih.govsmolecule.com Paper strips coated with the sensor solution provide a simple, low-cost, and disposable tool for the on-site detection of target ions like cyanide and aluminum in various samples. mdpi.comnih.govsmolecule.com

Supramolecular Approaches in Chemosensing

The design of these chemosensors is deeply rooted in the principles of supramolecular chemistry, which focuses on non-covalent interactions. mdpi.com The selective binding between the sensor (host) and the ion (guest) is achieved through a combination of weak interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com The 2-hydroxy-1-naphthaldehyde framework is an excellent building block in supramolecular chemistry because its hydroxyl group acts as a hydrogen bond donor site, while the derivative aldehyde or imine group serves as an acceptor site, facilitating precise molecular recognition. sci-hub.se

Biosensing and Molecular Recognition

Beyond simple ions, the principles of molecular recognition using this compound systems have been extended to more complex biological analytes. These applications are critical for medical diagnostics and understanding biological processes at a molecular level.

Selective Recognition of Biological Thiols and Other Analytes

While the selective detection of biological thiols like cysteine and glutathione (B108866) by this specific class of compounds is not extensively documented, their derivatives have shown significant promise in recognizing other vital biological molecules and participating in biological processes.

Enzyme Inhibition: A derivative, 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, has been identified as a potent and selective inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This molecular recognition of an enzyme's active site highlights the potential of these compounds as leads for developing new therapeutic agents. nih.gov The compound was also found to be active against both replicating and non-growing forms of the bacterium. nih.gov

Protein Detection: A hydrazide Schiff base fluorescent probe was designed to selectively detect Human Serum Albumin (HSA), a crucial biomarker for the early diagnosis of renal diseases. nih.gov The probe operates on a disassembly-induced emission mechanism, where its binding to a specific site on the HSA protein triggers a "turn-on" fluorescent response. nih.gov This system demonstrated high sensitivity with detection limits as low as 0.56 mg L⁻¹ in urine samples. nih.gov

In-Vivo Imaging: Fluorescent probes derived from 2-hydroxy-1-naphthaldehyde have been successfully used to trace metal ions within living cells. One such probe was shown to have low cytotoxicity and the potential to track Zn²⁺ in cells, which is vital for understanding its roles in human health. nih.gov Similarly, other probes have been used for the in vivo detection and imaging of Al³⁺ in human breast cancer cells. nih.gov These applications demonstrate the utility of these compounds as tools for bioimaging and cellular diagnostics.

Real Sample Analysis Methodologies

While direct analytical methods for the determination of this compound in real samples are not extensively documented, established methodologies for the analysis of hydrazines and hydrazides in biological and environmental matrices can be adapted. These methods often rely on chromatographic and spectrophotometric techniques, which may require a derivatization step to enhance detection.

Commonly employed analytical techniques for hydrazide compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectrophotometry. For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Spectrophotometric methods typically involve the formation of a colored complex with a specific reagent, allowing for quantification based on light absorbance.

For instance, a derivative of this compound, 2-hydroxy-1-naphthalidene-salicyloylhydrazone, has been utilized as a reagent for the extractive spectrophotometric determination of cobalt(II) in synthetic and real samples. This suggests that this compound itself could be functionalized to create selective colorimetric sensors for specific metal ions in various sample types. The precursor, 2-hydroxy-1-naphthaldehyde, has also been investigated as a derivatizing agent for the fluorescence detection of amino acids, further highlighting the potential of the naphthaldehyde moiety in analytical applications.

A summary of potential analytical methodologies applicable to the determination of this compound in real samples is presented in the table below.

| Analytical Technique | Sample Matrix | General Procedure | Detection Method |

| Spectrophotometry | Water, Biological Fluids | Derivatization to form a colored product, followed by measurement of absorbance at a specific wavelength. | UV-Vis Spectrophotometer |

| HPLC | Environmental Waters, Industrial Effluents | Direct injection or pre-concentration followed by separation on a suitable column (e.g., reversed-phase). | UV or Fluorescence Detector |

| GC-MS | Soil, Sediments | Extraction with an appropriate solvent, derivatization to increase volatility, followed by chromatographic separation and mass spectrometric detection. | Mass Spectrometer |

Table 1: Potential Analytical Methodologies for this compound in Real Samples

Catalytic Applications of Metal Complexes

Metal complexes of this compound and its derivatives have shown significant promise as catalysts in a variety of organic transformations. The ability of the hydrazide ligand to stabilize metal ions in different oxidation states is a key feature that underpins their catalytic activity.

Catalysis in Organic Transformations (e.g., Green Click Synthesis)

A notable application of a system derived from this compound is in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles. nih.govresearchgate.net This reaction is a cornerstone of green chemistry due to its high efficiency, mild reaction conditions, and the formation of minimal byproducts.

A study has demonstrated the use of a Cu(II)-hydrazide coordination compound, derived from a hydrazone of 2-hydroxy-1-naphthaldehyde, as a catalyst for the green synthesis of β-hydroxy-1,2,3-triazoles in water. nih.gov The catalyst was immobilized on silica (B1680970) gel, enhancing its stability and recyclability. nih.govacs.org This heterogeneous catalytic system proved to be highly active and selective in the three-component reaction between an epoxide, sodium azide, and a terminal alkyne. nih.gov The use of water as a solvent further enhances the green credentials of this synthetic route. nih.gov

The catalytic performance of this supported copper complex is summarized in the table below, showcasing the synthesis of various β-hydroxy-1,2,3-triazoles.

| Entry | Epoxide | Alkyne | Product | Yield (%) |

| 1 | Styrene oxide | Phenylacetylene | 1-phenyl-4-(1-phenyl-2-hydroxyethyl)-1H-1,2,3-triazole | 95 |

| 2 | Propylene oxide | Phenylacetylene | 1-phenyl-4-(1-hydroxypropan-2-yl)-1H-1,2,3-triazole | 92 |

| 3 | Styrene oxide | 1-hexyne | 1-butyl-4-(1-phenyl-2-hydroxyethyl)-1H-1,2,3-triazole | 90 |

Table 2: Green Synthesis of β-hydroxy-1,2,3-triazoles using a Supported Cu(II)-Hydrazide Catalyst nih.gov

Cycloaddition Reactions

While the copper-catalyzed azide-alkyne cycloaddition is a prime example of a [3+2] cycloaddition, the broader application of this compound metal complexes in other types of cycloaddition reactions is an area with potential for further exploration. Transition metal complexes are known to catalyze a wide array of cycloaddition reactions, which are powerful tools for the construction of cyclic molecules.

Although specific research detailing the use of this compound complexes in other cycloaddition reactions is limited, the demonstrated catalytic activity of its copper complexes in the CuAAC reaction suggests that complexes with other metals (e.g., rhodium, ruthenium, palladium) could be effective in catalyzing different cycloaddition processes. The electronic and steric properties of the this compound ligand can be tuned by modifying the substituents on the naphthyl ring or the hydrazide moiety, which in turn could influence the reactivity and selectivity of the metal center in various cycloaddition reactions.

Epoxidation Reactions

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. This reaction is often catalyzed by transition metal complexes. While there are no specific reports on the use of this compound metal complexes for epoxidation reactions, the structural features of such complexes make them potential candidates for this application.

Schiff base and hydrazone complexes of various transition metals have been successfully employed as catalysts for the epoxidation of alkenes. nih.govnih.gov These catalysts typically activate an oxidant, such as hydrogen peroxide or molecular oxygen, to transfer an oxygen atom to the double bond of the olefin. Given that this compound can form stable complexes with a range of transition metals known to be active in epoxidation catalysis (e.g., manganese, iron, cobalt), it is plausible that its metal complexes could also exhibit catalytic activity in this transformation. Further research is needed to investigate the potential of this compound-based catalysts in this area.

Heterogeneous Catalysis with Supported Complexes

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical utility, as it facilitates catalyst separation and recycling. The silica-supported Cu(II)-hydrazide complex used for the green click synthesis of β-hydroxy-1,2,3-triazoles serves as an excellent example of a heterogeneous catalyst derived from a this compound system. nih.govacs.org

In this system, the hydrazone ligand was covalently anchored to the surface of silica gel that was functionalized with 3-aminopropyltriethoxysilane. nih.gov This chemical immobilization prevents the leaching of the active catalytic species into the reaction medium, allowing for the reuse of the catalyst over multiple cycles with minimal loss of activity. researchgate.net The structural properties of the heterogeneous catalyst were confirmed using various analytical techniques, including FT-IR, UV–vis, thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and energy-dispersive spectrometry (EDS). researchgate.net

The development of such supported catalysts is a key area of research in green and sustainable chemistry. The versatile coordination chemistry of this compound makes it a promising candidate for the design of a wide range of supported metal complexes for various catalytic applications.

Future Research Directions and Emerging Trends in 2 Hydroxy 1 Naphthohydrazide Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of 2-hydroxy-1-naphthohydrazide typically involves the hydrazinolysis of 2-hydroxy-1-naphthoic acid esters, such as methyl 2-hydroxy-1-naphthoate, using hydrazine (B178648) hydrate (B1144303). nih.gov This method, while effective, often requires reflux conditions and can be limited by side reactions. nih.gov The future of its synthesis lies in the adoption of novel and sustainable methodologies that offer higher efficiency, reduced environmental impact, and greater versatility.

Emerging trends are focused on green chemistry principles. One promising avenue is the use of microwave irradiation, which has been successfully applied to the synthesis of analogous 2-hydroxybenzohydrazide (B147611) derivatives. nih.govresearchgate.net This technique can significantly shorten reaction times from hours to minutes and often proceeds without the need for bulk solvents, thus aligning with green chemistry goals of energy efficiency and waste reduction. nih.govresearchgate.net Another sustainable approach involves the use of biodegradable and natural catalysts, such as functionalized chitosan, which has been demonstrated in the eco-friendly synthesis of derivatives from the related 2-hydroxy-1-naphthaldehyde (B42665). researchgate.net

Furthermore, the development of one-pot or multi-component reactions represents a frontier for creating derivatives of this compound. These strategies improve atom economy by combining several synthetic steps into a single operation, minimizing purification processes and solvent usage. The exploration of flow chemistry also presents a significant opportunity for the safe, scalable, and continuous production of this compound and its derivatives, offering precise control over reaction parameters and minimizing risks associated with hazardous reagents like hydrazine. mdpi.com

| Methodology | Key Advantages | Relevant Precursor/Analogue |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency, often solvent-free. | 2-hydroxybenzohydrazide nih.govresearchgate.net |

| Green Catalysis | Use of biodegradable/biocompatible catalysts (e.g., chitosan-SO3H). | 2-hydroxy-1-naphthaldehyde researchgate.net |

| Solvent-Free Reactions | Environmentally friendly, reduced waste generation. | 2-hydroxy-1-naphthaldehyde researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | General organic synthesis mdpi.com |

Future work will likely focus on optimizing these green methodologies for the direct synthesis of this compound, expanding the substrate scope, and developing novel derivatives through efficient and environmentally benign reaction pathways.

Design and Synthesis of Advanced Coordination Polymers and Supramolecular Architectures

This compound is an exceptional candidate for ligand design in coordination and supramolecular chemistry. Its structure contains multiple donor sites—the phenolic oxygen, the amide oxygen, and the hydrazinic nitrogens—allowing it to bind to metal ions in various coordination modes. researchgate.netresearchgate.net This versatility is the foundation for designing advanced coordination polymers, including Metal-Organic Frameworks (MOFs), with tailored structures and functions.

Future research will focus on utilizing this compound and its derivatives as organic linkers to construct novel 2D and 3D coordination polymers. dergipark.org.tr By selecting appropriate metal ions or clusters and controlling reaction conditions, it is possible to direct the assembly of specific network topologies. For instance, Schiff base derivatives formed by condensing the hydrazide with various aldehydes can create larger, more complex ligands capable of bridging multiple metal centers to form extended frameworks. nih.govrsc.org The inherent hydroxyl group is particularly valuable, as it can act as a coordination site or be available for post-synthetic modification, enabling the tuning of the framework's properties. researchgate.net

Beyond strong metal-ligand bonds, the formation of predictable supramolecular architectures through non-covalent interactions is a key emerging trend. The hydrogen bonding capabilities of the hydroxyl and hydrazide groups are crucial for directing the self-assembly of molecules in the solid state. nih.govresearchgate.net Computational studies on related structures have highlighted the importance of N–H⋯O and O–H⋯N hydrogen bonds, as well as π–π stacking interactions, in stabilizing crystal packing and forming intricate one-dimensional chains or two-dimensional sheets. researchgate.netmdpi.com Future efforts will aim to harness these interactions to engineer crystalline materials with desired properties, such as porosity for gas storage or specific arrangements for optical applications.